Hexakis(benzylthio)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nonlinear Optical Materials

Scientific Field: Material Science - Optics

Application Summary: Hexakis(benzylthio)benzene is being investigated for its nonlinear optical (NLO) properties, which are crucial for applications like optical limiters, switches, and modulators.

Experimental Procedures: The compound is synthesized and then integrated into optical devices. Its NLO properties are measured using techniques such as Z-scan and third-harmonic generation.

Results: The results indicate that Hexakis(benzylthio)benzene exhibits strong nonlinear absorption characteristics, particularly in the visible light waveband, making it a promising material for protecting human eyes and sensitive optical components .

Drug Delivery Systems

Scientific Field: Biomedical Engineering - Drug Delivery

Application Summary: The potential of Hexakis(benzylthio)benzene in drug delivery systems is explored due to its ability to form complexes with pharmaceuticals, enhancing targeted delivery and controlled release.

Experimental Procedures: Hexakis(benzylthio)benzene is incorporated into polymer matrices or nanoparticles. The drug release profile is studied under various physiological conditions using in vitro assays.

Results: Studies have shown that Hexakis(benzylthio)benzene-based systems can effectively adsorb and release drugs like Doxorubicin (DOX), with the release rate being modulated by temperature changes .

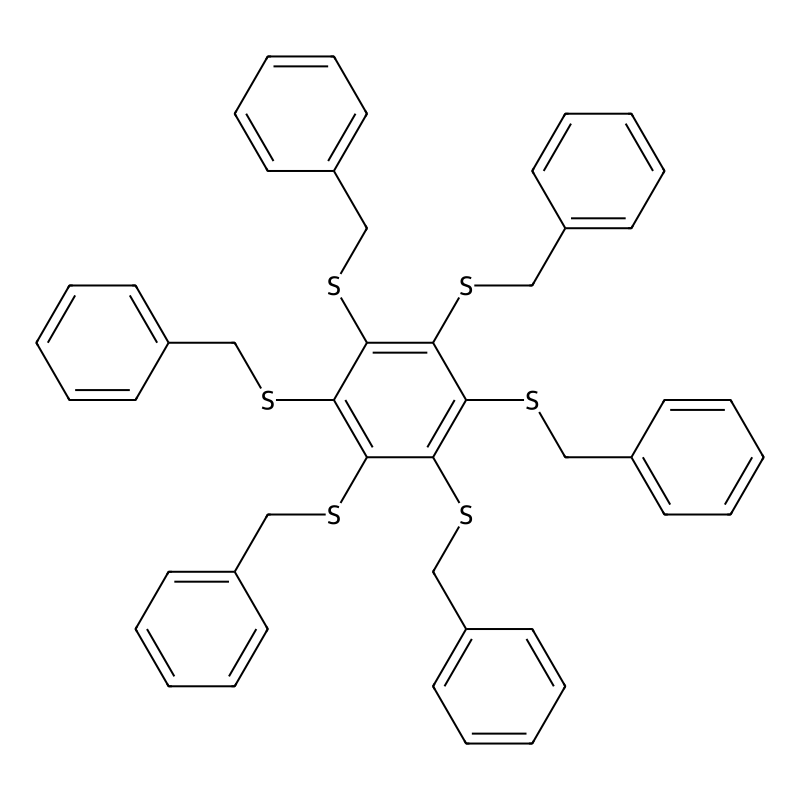

Hexakis(benzylthio)benzene is a highly substituted aromatic compound characterized by the presence of six benzylthio groups attached to a central benzene ring. This compound belongs to the class of thioether derivatives and exhibits unique electronic and structural properties due to the bulky benzylthio substituents. The molecular formula of hexakis(benzylthio)benzene is CHS, indicating a complex structure that influences its chemical reactivity and potential applications in various fields, including materials science and organic electronics .

The synthesis of hexakis(benzylthio)benzene typically involves the reaction of benzyl chloride with sodium thiolate under controlled conditions. The process can be outlined as follows:

- Preparation of Sodium Thiolate: Sodium hydride is reacted with thiol to generate sodium thiolate.

- Alkylation: Benzyl chloride is added to the sodium thiolate solution, leading to the formation of benzylthio derivatives.

- Formation of Hexakis(benzylthio)benzene: Repeated alkylation steps are performed until six benzylthio groups are attached to the central benzene ring.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Hexakis(benzylthio)benzene has potential applications in various fields:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Materials Science: The compound can serve as a building block for creating advanced materials with tailored properties.

- Electrochemical Sensors: Due to its electroactive nature, it may find applications in sensor technologies for detecting various analytes.

Interaction studies involving hexakis(benzylthio)benzene primarily focus on its electrochemical behavior. Research indicates that this compound can form complexes with metal ions, which may alter its redox properties significantly. For instance, studies have shown that interactions with transition metals can lead to enhanced stability and modified electronic characteristics . Further investigations into its interactions with other biological or chemical species could reveal additional applications.

Hexakis(benzylthio)benzene shares similarities with other thioether-substituted aromatic compounds, such as:

Comparison Table

Hexakis(benzylthio)benzene stands out due to its specific arrangement of bulky benzyl groups, which significantly influence its steric and electronic properties compared to other similar compounds. Its potential applications in organic electronics and materials science further highlight its uniqueness within this class of compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant